2,3-dichloro-N-ethylaniline
Overview
Description
2,3-Dichloro-N-ethylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 3 positions, and an ethyl group attached to the nitrogen atom. It is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-ethylaniline typically involves the chlorination of N-ethylaniline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-N-ethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives or quinones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the ethyl group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
2,4-Dichloro-N-ethylaniline: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,3-Dichloroaniline: Lacks the ethyl group on the nitrogen atom.
N-Ethylaniline: Lacks the chlorine atoms on the benzene ring.
Uniqueness: 2,3-Dichloro-N-ethylaniline is unique due to the specific positioning of the chlorine atoms and the ethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2,3-dichloro-N-ethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHDRDSESRROKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446796 | |
Record name | 2,3-dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49850-15-9 | |
Record name | 2,3-dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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